molecular formula C12H22O4S B2795016 Ethyl 5-((2-methoxy-2-oxoethyl)thio)-2,2-dimethylpentanoate CAS No. 2095410-20-9

Ethyl 5-((2-methoxy-2-oxoethyl)thio)-2,2-dimethylpentanoate

Cat. No. B2795016
CAS RN: 2095410-20-9
M. Wt: 262.36
InChI Key: LIAQRYGTQWMSIP-UHFFFAOYSA-N
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Description

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is a chemical compound with the linear formula H3CO2CCH2SCH2CH2CO2C2H5 . It’s used in proteomics research .


Synthesis Analysis

While specific synthesis methods for Ethyl 5-((2-methoxy-2-oxoethyl)thio)-2,2-dimethylpentanoate were not found, a related compound, pinacol boronic esters, has been synthesized using a radical approach .


Molecular Structure Analysis

The linear formula for Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is H3CO2CCH2SCH2CH2CO2C2H5 . The molecular weight is 206.26 .


Physical And Chemical Properties Analysis

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is a liquid at 20°C . It has a boiling point of 255-256°C , a refractive index of 1.4710 , and a specific gravity of 1.19 .

Safety and Hazards

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is classified as a flammable liquid and vapor . It’s recommended to avoid heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and precautions should be taken against static discharge .

properties

IUPAC Name

ethyl 5-(2-methoxy-2-oxoethyl)sulfanyl-2,2-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4S/c1-5-16-11(14)12(2,3)7-6-8-17-9-10(13)15-4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAQRYGTQWMSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate

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